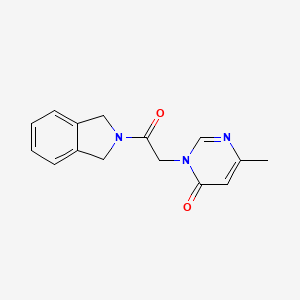

3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

The compound, also known as 3-[2-(2,3-dihydro-1H-isoindol-2-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one, primarily targets the MT2 melatonin receptor . The MT2 receptor is a subtype of melatonin receptors, which are a group of G protein-coupled receptors involved in various physiological functions, including circadian rhythm regulation .

Mode of Action

The compound interacts with its target, the MT2 receptor, by binding to it with high affinity . This interaction results in the compound behaving as an MT2 antagonist . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses rather than provoking a biological response itself upon binding to a receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methylpyrimidin-4(3H)-one with an appropriate isoindolinyl precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

Substitution: The isoindolinyl and pyrimidinone moieties can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Comparison with Similar Compounds

Similar Compounds

2-[(1,3-Dihydro-2H-isoindol-2-yl)methyl]melatonin: This compound features a similar isoindolinyl group and is known for its high binding affinity to melatonin receptors.

Isoindoline class dipeptidyl peptidase IV inhibitors: These compounds share the isoindolinyl moiety and are studied for their potential in treating type 2 diabetes.

Uniqueness

3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is unique due to its specific combination of the pyrimidinone and isoindolinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(2-(isoindolin-2-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be described by the following molecular formula:

- Molecular Formula : C₁₄H₁₃N₃O₂

- Molecular Weight : 253.28 g/mol

The compound features an isoindoline moiety, which is known for its diverse biological activities, including anti-cancer properties.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 5.0 | Induces apoptosis via caspase activation |

| HT-29 (Colon) | 7.5 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 6.0 | Disruption of microtubule dynamics |

These results suggest that the compound may act through multiple pathways, including apoptosis and cell cycle regulation.

KIF18A Inhibition

Recent studies have identified KIF18A as a potential target for this compound. KIF18A is a kinesin motor protein involved in mitotic spindle assembly. Inhibition of KIF18A by this compound leads to impaired cell division in cancer cells, further supporting its anticancer potential .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects involves several pathways:

- Apoptosis Induction : The compound activates caspases, leading to programmed cell death.

- Cell Cycle Arrest : It causes a significant delay in the G2/M phase of the cell cycle, preventing cancer cell proliferation.

- Microtubule Disruption : Similar to known chemotherapeutics like taxanes, it disrupts microtubule dynamics, which is critical for mitosis.

Study 1: Evaluation in Chick Chorioallantoic Membrane (CAM) Assay

In a CAM assay, the compound was tested for its ability to inhibit tumor growth and angiogenesis. Results showed that it significantly reduced tumor size and blood vessel formation compared to control groups .

Study 2: Structure-Activity Relationship (SAR)

A series of derivatives were synthesized to explore the relationship between structure and biological activity. Modifications on the isoindoline ring enhanced potency against specific cancer types, indicating that structural optimization could lead to more effective anticancer agents .

Properties

IUPAC Name |

3-[2-(1,3-dihydroisoindol-2-yl)-2-oxoethyl]-6-methylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c1-11-6-14(19)18(10-16-11)9-15(20)17-7-12-4-2-3-5-13(12)8-17/h2-6,10H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHPDWDNYLHRRNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C=N1)CC(=O)N2CC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.